molecular formula C39H50N4O8S B6357760 Fmoc-L-HomoArg(OtBu,Pbf)-OH CAS No. 1538609-45-8

Fmoc-L-HomoArg(OtBu,Pbf)-OH

Cat. No.: B6357760
CAS No.: 1538609-45-8
M. Wt: 734.9 g/mol
InChI Key: HVOITQXGMLTGEC-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-HomoArg(OtBu,Pbf)-OH: is a synthetic derivative of the amino acid homoarginine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-HomoArg(OtBu,Pbf)-OH typically involves the protection of the amino and guanidino groups of homoarginine. The Fmoc group is introduced to protect the amino group, while the tert-butyl (OtBu) and pentamethylbenzyl (Pbf) groups protect the guanidino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as HBTU or DIC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-HomoArg(OtBu,Pbf)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc, OtBu, and Pbf protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of OtBu and Pbf groups.

    Coupling: Reagents such as HBTU, DIC, and DIPEA are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-HomoArg(OtBu,Pbf)-OH is used in the synthesis of complex peptides and proteins. It allows for the incorporation of homoarginine residues, which can enhance the stability and activity of peptides.

Biology

In biological research, peptides containing homoarginine are studied for their potential roles in enzyme inhibition and receptor binding. This compound is used to synthesize these peptides for various assays and experiments.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for treating diseases such as cancer and infectious diseases.

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides containing Fmoc-L-HomoArg(OtBu,Pbf)-OH depends on the specific peptide sequence and target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Arg(OtBu)-OH: Similar to Fmoc-L-HomoArg(OtBu,Pbf)-OH but with a shorter side chain.

    Fmoc-L-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis with different protecting groups.

Uniqueness

This compound is unique due to its specific protecting groups and the presence of the homoarginine residue, which can impart distinct properties to the synthesized peptides, such as increased stability and activity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N4O8S/c1-23-24(2)34(25(3)30-21-39(7,8)50-33(23)30)52(47,48)43-36(42-51-38(4,5)6)40-20-14-13-19-32(35(44)45)41-37(46)49-22-31-28-17-11-9-15-26(28)27-16-10-12-18-29(27)31/h9-12,15-18,31-32H,13-14,19-22H2,1-8H3,(H,41,46)(H,44,45)(H2,40,42,43)/t32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOITQXGMLTGEC-YTTGMZPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.